Cas no 95414-68-9 (imino(phenyl)(trifluoromethyl)-λ?-sulfanone)
imino(phenyl)(trifluoromethyl)-λ?-sulfanone Chemical and Physical Properties
Names and Identifiers
-
- Sulfoximine, S-phenyl-S-(trifluoromethyl)-
- imino(phenyl)(trifluoromethyl)-λ?-sulfanone
- EN300-247713
- 825-155-9
- imino(phenyl)(trifluoromethyl)-lambda6-sulfanone
- AT31482
- imino-oxo-phenyl-(trifluoromethyl)-lambda6-sulfane
- SCHEMBL16555631
- VDA41468
- Imino(phenyl)(trifluoromethyl)-l6-sulfanone
- Trifluoromethylphenyl sulfoximine
- OWOIUZZQTKKJGH-UHFFFAOYSA-N
- C7H6F3NOS
- 95414-68-9
-
- Inchi: 1S/C7H6F3NOS/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5,11H
- InChI Key: OWOIUZZQTKKJGH-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(C1C=CC=CC=1)(=N)=O
Computed Properties
- Exact Mass: 209.01221947Da
- Monoisotopic Mass: 209.01221947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 49.3Ų
imino(phenyl)(trifluoromethyl)-λ?-sulfanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247713-0.05g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 0.05g |
$273.0 | 2024-06-19 | |
| Enamine | EN300-247713-0.1g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 0.1g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-247713-0.25g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-247713-0.5g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 0.5g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-247713-1.0g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 1.0g |
$1172.0 | 2024-06-19 | |
| Enamine | EN300-247713-2.5g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 2.5g |
$2295.0 | 2024-06-19 | |
| Enamine | EN300-247713-5.0g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 5.0g |
$3396.0 | 2024-06-19 | |
| Enamine | EN300-247713-10.0g |
imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 95% | 10.0g |
$5037.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550831-1g |
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 98% | 1g |
¥5094.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550831-5g |
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone |
95414-68-9 | 98% | 5g |
¥19039.00 | 2024-04-24 |
imino(phenyl)(trifluoromethyl)-λ?-sulfanone Suppliers
imino(phenyl)(trifluoromethyl)-λ?-sulfanone Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on imino(phenyl)(trifluoromethyl)-λ?-sulfanone
Imino(phenyl)(trifluoromethyl)-λ?-Sulfanone (CAS No. 95414-68-9): A Comprehensive Overview
Imino(phenyl)(trifluoromethyl)-λ?-sulfanone (CAS No. 95414-68-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive imino and trifluoromethyl functionalities, exhibits a wide range of properties that make it a valuable candidate for various applications, including pharmaceutical development, catalysis, and material synthesis.
The imino group in imino(phenyl)(trifluoromethyl)-λ?-sulfanone is a key structural feature that imparts reactivity and functional versatility to the molecule. The presence of the trifluoromethyl group further enhances its stability and electronic properties, making it an attractive building block for the synthesis of more complex molecules. The sulfanone functionality adds another layer of complexity, contributing to the compound's unique chemical behavior and potential biological activity.
Recent research has highlighted the potential of imino(phenyl)(trifluoromethyl)-λ?-sulfanone in the development of novel pharmaceuticals. Studies have shown that this compound can act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that imino(phenyl)(trifluoromethyl)-λ?-sulfanone effectively inhibits the activity of a key enzyme implicated in cancer cell proliferation, suggesting its potential as an anticancer agent.
In addition to its pharmaceutical applications, imino(phenyl)(trifluoromethyl)-λ?-sulfanone has shown promise in catalysis. The combination of its imino and trifluoromethyl groups makes it an excellent ligand for transition metal catalysts. Research conducted at the University of California, Berkeley, has demonstrated that this compound can significantly enhance the efficiency and selectivity of catalytic reactions, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
The material science community has also taken an interest in imino(phenyl)(trifluoromethyl)-λ?-sulfanone due to its unique electronic properties. The presence of the trifluoromethyl group imparts high electron-withdrawing characteristics, which can be exploited in the design of advanced materials with enhanced electrical conductivity and stability. A recent study published in *Advanced Materials* explored the use of this compound as a dopant in organic semiconductors, showing significant improvements in device performance.
The synthesis of imino(phenyl)(trifluoromethyl)-λ?-sulfanone typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and condensation reactions between appropriate starting materials. Advances in synthetic methods have led to more efficient and environmentally friendly processes, making this compound more accessible for large-scale applications.
In terms of safety and handling, imino(phenyl)(trifluoromethyl)-λ?-sulfanone should be stored under dry conditions and protected from light to maintain its stability. It is important to follow standard laboratory safety protocols when handling this compound to ensure safe usage.
The future outlook for imino(phenyl)(trifluoromethyl)-λ?-sulfanone is promising. Ongoing research continues to uncover new applications and properties, further solidifying its position as a valuable compound in multiple scientific disciplines. As more studies are conducted, it is likely that this compound will find even broader applications in areas such as drug discovery, catalysis, and materials science.
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